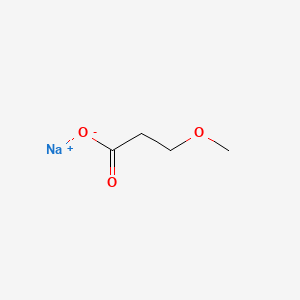
Propanoic acid, 3-methoxy-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methoxypropanoate is an organic compound with the molecular formula C4H7NaO3. It is a sodium salt derivative of 3-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-methoxypropanoate can be synthesized through the neutralization of 3-methoxypropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methoxypropanoic acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting solution is then evaporated to obtain the solid sodium 3-methoxypropanoate.
Industrial Production Methods: In an industrial setting, the production of sodium 3-methoxypropanoate may involve the use of continuous reactors where 3-methoxypropanoic acid and sodium hydroxide are continuously fed into the reactor. The reaction mixture is then subjected to distillation to remove any excess water or solvent, yielding high-purity sodium 3-methoxypropanoate.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropanoic acid.
Reduction: It can be reduced to form 3-methoxypropanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-methoxypropanoic acid.
Reduction: 3-methoxypropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 3-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-methoxypropanoate: This compound is similar in structure but has a methyl group instead of a sodium ion.
3-Methoxypropanoic acid: The parent acid form of sodium 3-methoxypropanoate.
3-Methoxypropanol: A reduced form of 3-methoxypropanoic acid.
Uniqueness: Sodium 3-methoxypropanoate is unique due to its ionic nature, which imparts different solubility and reactivity properties compared to its non-ionic counterparts. This makes it particularly useful in applications where ionic compounds are preferred, such as in certain industrial processes and biological systems.
Propiedades
Número CAS |
56637-95-7 |
|---|---|
Fórmula molecular |
C4H7NaO3 |
Peso molecular |
126.09 g/mol |
Nombre IUPAC |
sodium;3-methoxypropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
PSNPZWZSZJLDGT-UHFFFAOYSA-M |
SMILES canónico |
COCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
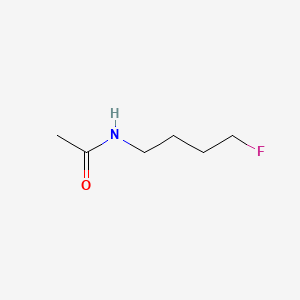
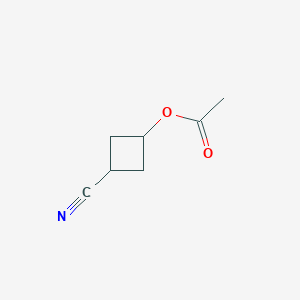
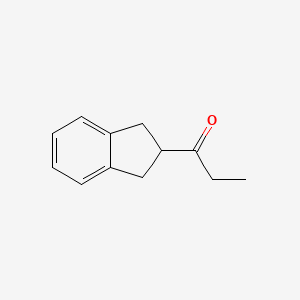

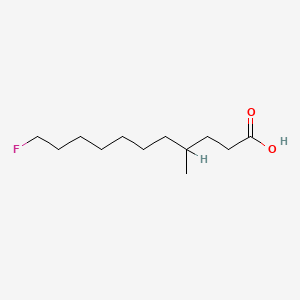
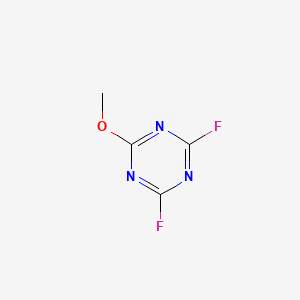

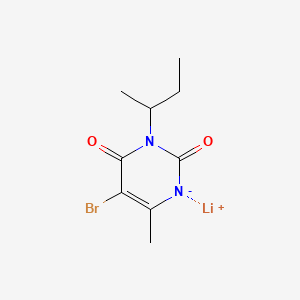
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
